4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2-methyl-1(2H)-isoquinolinone
Overview
Description
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-2-methyl-1(2H)-isoquinolinone is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.15795719 g/mol and the complexity rating of the compound is 648. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioselective Synthesis and Alkaloid Production
Researchers have developed controlled methods to deprotonate 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, leading to the synthesis of 3,4-dihydroisoquinolines. These compounds serve as precursors for various alkaloids, including tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids, indicating their importance in the synthesis of complex natural products and potential therapeutic agents (Blank & Opatz, 2011).
Cytotoxic Activity and Synthesis Efficiency
Another study focuses on the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, demonstrating a facile approach to create functionally diverse heterocycles with cytotoxic activity. This research underscores the potential of isoquinoline derivatives in developing cancer therapeutics and their role in medicinal chemistry (Kaufman et al., 2018).
Local Anesthetic Activity and Acute Toxicity Evaluation
Isoquinoline alkaloids have been evaluated for their local anesthetic activity, acute toxicity, and structure-toxicity relationships. Through synthesis and testing of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, researchers identified compounds with promising anesthetic properties and lower toxicity, highlighting the therapeutic potential of isoquinoline derivatives in pain management and local anesthesia applications (Azamatov et al., 2023).
Marine Natural Products and Bioactivity
The exploration of marine natural products has led to the identification of isoquinoline quinones from an undescribed Philippine marine sponge. These compounds exhibit insecticidal and antibacterial activities, demonstrating the importance of isoquinoline derivatives in discovering new bioactive molecules with potential applications in pest control and antibiotic development (Edrada et al., 1996).
Synthesis of Complex Heterocyclic Compounds
Research into the synthesis of complex heterocyclic compounds, such as pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline, highlights the versatility of isoquinoline derivatives in organic synthesis. These studies contribute to the formal total syntheses of various natural products and offer routes to novel compounds with potential pharmacological activities (Roberts et al., 1997).
Properties
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methylisoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-23-13-18(16-6-4-5-7-17(16)21(23)25)22(26)24-9-8-14-10-19(27-2)20(28-3)11-15(14)12-24/h4-7,10-11,13H,8-9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCVNNZRIRPDLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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